2-Cyclopropylcyclohexan-1-ol
Overview
Description
2-Cyclopropylcyclohexan-1-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as cyclohexanone, have been shown to interact with various targets, including voltage-gated ion channels and neurotransmission systems
Mode of Action
It’s known that cyclopropane structures can be formed through the reaction of carbenes with the double bond in alkenes or cycloalkenes . This suggests that 2-Cyclopropylcyclohexan-1-ol might interact with its targets in a similar manner, leading to changes in the targets’ structure or function.
Biochemical Pathways
It’s known that the interaction of similar compounds with their targets can modulate various biochemical pathways, including those involving voltage-gated ion channels and neurotransmission systems . The downstream effects of these interactions could include changes in cellular excitability and neurotransmission.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, lipophilicity, and the presence of functional groups could influence the bioavailability of this compound .
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound could induce changes in cellular excitability and neurotransmission, potentially leading to various physiological effects .
Biochemical Analysis
Cellular Effects
The specific cellular effects of 2-Cyclopropylcyclohexan-1-ol are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
2-cyclopropylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAWFCPBYDNLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.